Hexyl 5-oxo-L-prolinate
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Overview
Description
Hexyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C11H19NO3 It is an ester derivative of 5-oxo-L-proline, a non-proteinogenic amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl 5-oxo-L-prolinate can be synthesized through the esterification of 5-oxo-L-proline with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Hexyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Hexyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of hexyl 5-oxo-L-prolinate involves its conversion to 5-oxo-L-proline and hexanol in biological systems. The 5-oxo-L-proline can then participate in various metabolic pathways, including the gamma-glutamyl cycle. This cycle is crucial for the synthesis and degradation of glutathione, an important antioxidant in cells .
Comparison with Similar Compounds
Hexyl 5-oxo-L-prolinate can be compared with other ester derivatives of 5-oxo-L-proline, such as:
- Methyl 5-oxo-L-prolinate
- Ethyl 5-oxo-L-prolinate
- Butyl 5-oxo-L-prolinate
Uniqueness
This compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain esters. This makes it particularly useful in applications where these properties are advantageous .
Properties
CAS No. |
57352-24-6 |
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Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
hexyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-5-8-15-11(14)9-6-7-10(13)12-9/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
IHPADOUYLWBQEN-VIFPVBQESA-N |
Isomeric SMILES |
CCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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